1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that integrates multiple functional groups, including imidazole, pyridine, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common approach includes the condensation of 2-methylimidazole with a suitable aldehyde or ketone to form an intermediate, which is then reacted with a pyrido[1,2-a]benzimidazole derivative under controlled conditions . The reaction conditions often involve refluxing in ethanol or other polar solvents, with catalysts such as acids or bases to facilitate the condensation and cyclization processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole and benzimidazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, DNA replication, and protein synthesis .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, known for their antimicrobial properties.
Benzimidazole Derivatives: Compounds such as albendazole and omeprazole, used as antiparasitic and antiulcer agents.
Uniqueness: 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1-(2-methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-12(2)14-10-18(23-9-8-21-13(23)3)24-17-7-5-4-6-16(17)22-19(24)15(14)11-20/h4-10,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYOFUZYUXGHQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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